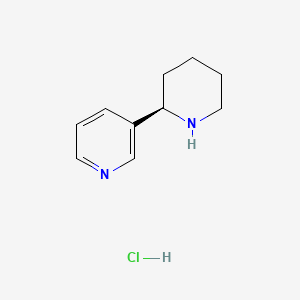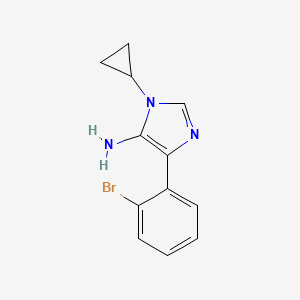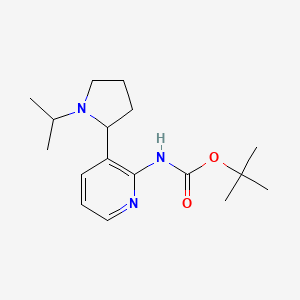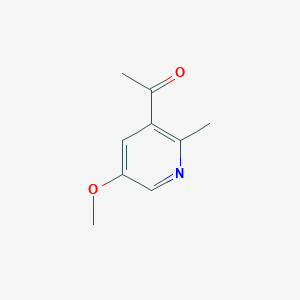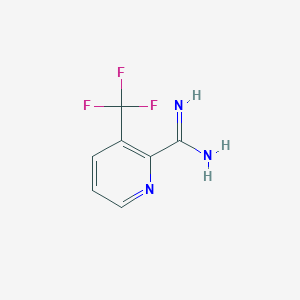![molecular formula C10H12BrNO2 B15059950 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B15059950.png)
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine is an organic compound that features a brominated benzodioxin structure
Vorbereitungsmethoden
The synthesis of 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the subsequent amination can be achieved using methylamine under controlled conditions .
Analyse Chemischer Reaktionen
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions
Wissenschaftliche Forschungsanwendungen
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The brominated benzodioxin structure allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine include:
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid: This compound shares a similar benzodioxin structure but differs in its functional groups.
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Another compound with a similar core structure but different substituents
These compounds highlight the versatility of the benzodioxin scaffold in various chemical and biological applications.
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H12BrNO2/c1-12-6-7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5,12H,2-3,6H2,1H3 |
InChI-Schlüssel |
KKRVWTYZCOOIGW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC2=C(C=C1Br)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


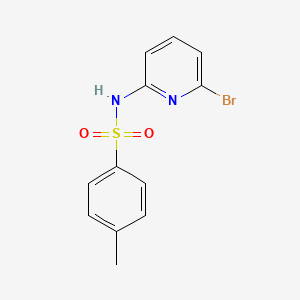
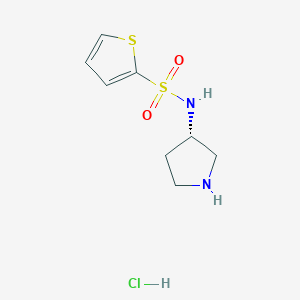
![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)

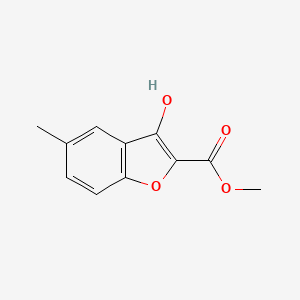
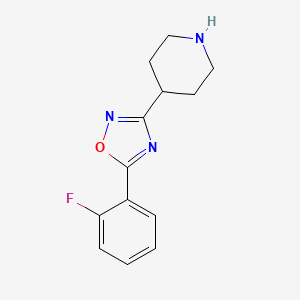
![tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
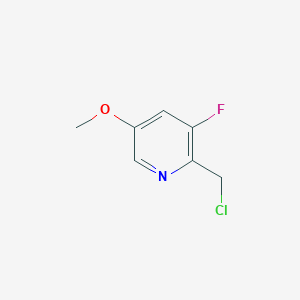
![(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol](/img/structure/B15059927.png)
